The catalytic power of tyrosinase resides in its type-3 copper center. Understanding its structure is the first step to rational inhibitor design.
The following diagram illustrates the core architecture of the tyrosinase copper-binding domain and its key structural features.
Diagram 1: Schematic of the core tyrosinase copper-binding domain structure and key modulating features.
Tyrosinase catalyzes two sequential reactions using its dinuclear copper center [4] [2]:
Structural studies show that both mono- and diphenol substrates bind in the same orientation, coordinated to CuA [2]. A proposed rotation of the monophenol during catalysis is a key differentiator from the strict diphenolase activity of catechol oxidases, where a bulky phenylalanine and a restricting thioether bond prevent this rotation [2]. This deep mechanistic understanding allows for several targeted inhibition strategies, summarized in the table below.
Table 1: Experimental methodologies for characterizing tyrosinase structure and function.
| Methodology | Application & Key Insights | Technical Considerations |
|---|
| X-ray Crystallography | - Determine 3D atomic structure of apo/holo forms. [1]
The tyrosinase copper domain is a prime target for treating hyperpigmentation and melanoma. Beyond simple inhibition, new strategies are emerging. For instance, a 2025 study detailed a platform using tyrosinase's catalytic activity to perform intracellular bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the in-situ synthesis of PROTACs to degrade tyrosinase itself or activate prodrugs [5]. The workflow for characterizing a novel inhibitor like Tyrosinase-IN-25 would integrate multiple techniques, as outlined below.
Diagram 2: A proposed high-level workflow for the experimental characterization of a novel tyrosinase inhibitor.
For researchers focusing on this compound, the following points are critical:
Tyrosinase is a type-3 copper-containing enzyme that catalyzes the first two steps in melanin synthesis: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity) [1] [2]. The active site consists of two copper ions (CuA and CuB), each coordinated by three histidine residues [3].
Recent high-resolution structural studies have refined the understanding of its catalytic cycle, which can be broken down into several key stages and intermediate forms. The table below summarizes the critical steps and findings:
| Stage / Feature | Key Findings | Experimental Evidence |
|---|---|---|
| Resting State (Met form) | Binuclear Cu(II) center, often bridged by hydroxide ions [3]. | X-ray crystallography (e.g., PDB IDs: 1WX3, 2AHK) at 1.16–1.70 Å resolution [3]. |
| Oxygen Binding (Oxy form) | Dioxygen binds as peroxide in a μ-η²:η² side-on bridging mode between the two copper ions, forming the active Eox state [3]. | Cryo-trapped crystal structures [3]. |
| Identical Substrate Binding Site | Both mono- and diphenol substrates bind directly to CuA, contrary to previous models suggesting separate sites [2]. | X-ray structures of Bacillus megaterium tyrosinase with L-tyrosine or L-Dopa bound to CuA (Zn-substituted to trap substrates) [2]. |
| Key Structural Rearrangement | Hydroxylation is triggered by movement of CuA, inducing a syn-to-anti rearrangement of copper ligands [3]. | High-resolution (1.16 Å) cryo-trapped crystal structures [3]. |
| Proton Transfer Mechanism | A conserved water molecule, activated by residues E195 and N205, acts as the base for substrate deprotonation [2]. | Structural observation of a conserved water network; QM calculations [2]. |
The following diagram illustrates the core catalytic cycle of tyrosinase, integrating these key states and transitions.
Simplified catalytic cycle of tyrosinase, showing key intermediate states.
To study this mechanism, researchers employ sophisticated structural and biochemical techniques. The workflow below outlines a proven method for trapping and visualizing substrates within the active site, a crucial step in elucidating the mechanism.
Workflow for trapping tyrosinase-substrate complexes in crystals using zinc substitution [2].
Detailed Protocol:
While "this compound" was not found in the search, the elucidated mechanism provides a blueprint for how potent inhibitors likely function. The following diagram conceptualizes a multi-faceted approach to inhibiting tyrosinase, based on the mechanistic insights.
Strategic approaches for inhibiting tyrosinase based on its catalytic mechanism.
The tyrosinase active site is a key target for inhibitor design. Here are its core structural features:
The following diagram outlines a standard computational pipeline for discovering tyrosinase inhibitors, integrating machine learning and molecular docking as reported in recent studies [5] [3]:
Computational and experimental workflow for tyrosinase inhibitor discovery.
After computational screening, experimental validation is crucial. The table below summarizes potent tyrosinase inhibitors from recent literature as examples of benchmark data [5] [2] [4].
| Inhibitor Name | Reported IC₅₀ (μM) | Inhibitor Type | Key Binding Interactions |
|---|---|---|---|
| Rhodanine-3-propionic acid | 0.735 [5] | Natural Product / Drug | Metal ion coordination, π–π interactions [5] |
| Compound 5c (Cinnamate derivative) | 0.0020 [2] | Synthetic Analog | H-bond with Asn260 & Asn81 [2] |
| Compound 1c (Oxazolidinone analogue) | 4.70 [4] | Synthetic Analog | Competitive inhibition; strong active site binding [4] |
| Oxyresveratrol | 4.02 [6] | Natural Derivative | Hydrogen bonds, hydrophobic interactions [6] |
| Kojic Acid (Reference Standard) | 16.69 - 461.79 [2] [6] | Well-known Inhibitor | Coordination with copper ions [2] |
A typical molecular docking procedure against mushroom tyrosinase (PDB: 2Y9X) involves these key steps [2]:
Protein Preparation:
Ligand Preparation:
Docking Simulation:
Analysis:
This standard protocol measures the half-maximal inhibitory concentration (IC₅₀) [2] [6]:
Materials:
Procedure:
IC₅₀ Calculation:
Inhibition (%) = [1 - (ΔA_sample / ΔA_control)] × 100This protocol validates activity in a cellular context using B16F10 melanoma cells [4]:
Cell Culture and Treatment:
Cellular Tyrosinase Activity:
Melanin Content Measurement:
Although data on Tyrosinase-IN-25 is unavailable, recent studies on other inhibitors highlight common technical approaches. The following tables summarize key methodologies relevant to solubility, stability, and activity assessment.
Table 1: Solubility and Formulation Strategies for Poorly Soluble Inhibitors
| Strategy / Component | Description / Example | Relevance to Solubility & Stability |
|---|---|---|
| Ethanol Cosolvent System | Using ethanol-water mixtures to dramatically improve substrate solubility for tyrosinase-catalyzed reactions [1]. | Enhances solubility of water-insoluble phenolic substrates; maintains over 70% enzyme activity in 40% ethanol over 25 hours [1]. |
| Transdermal Permeation | Experimental validation of skin permeability, a key for cosmetic/pharmaceutical topical applications [2]. | Critical for stability and efficacy in formulations; some identified compounds showed markedly better skin permeability than commercial arbutin [2]. |
| Cream Formulation | Incorporating extracts into stable facial cream formulations for topical delivery [3]. | Provides a model for evaluating the physical stability of an inhibitor within a final product matrix under various conditions (e.g., different temperatures) [3]. |
Table 2: Key Experimental Protocols for Inhibitor Characterization
| Assay Type | Method Description | Key Measured Outcomes |
|---|
| Tyrosinase Inhibition (Enzymatic) | In vitro assay using mushroom tyrosinase (or human-like isoforms) with L-DOPA as a substrate. Activity monitored by dopachrome formation (absorbance ~475-490nm) [2] [4] [5]. | - IC50 Value: Concentration for 50% enzyme inhibition.
The following diagram illustrates a generalized, integrated workflow for the comprehensive characterization of a novel tyrosinase inhibitor, synthesizing the methods identified in the research.
Integrated workflow for tyrosinase inhibitor R&D.
To obtain the specific data you need, I suggest the following steps:
Tyrosinase is a type-3 copper enzyme whose catalytic activity depends on a binuclear copper center. Each copper ion (CuA and CuB) is coordinated by three highly conserved histidine residues, making these residues critical for both enzyme function and inhibitor binding [1] [2].
The table below summarizes the key histidine residues in the human tyrosinase active site, based on site-directed mutagenesis studies:
| Copper-Binding Site | Histidine Residue (Human Tyrosinase) | Role and Mutational Impact |
|---|---|---|
| CuA Site | H180, H202, H211 | Mutations (e.g., to Alanine) reduce tyrosine hydroxylase activity by ~50%, but do not significantly affect dopa oxidation activity [1]. |
| CuB Site | H363, H367, H389, H390 | Mutations significantly decrease both tyrosine hydroxylation and dopa oxidation activities, indicating a crucial role in both catalytic functions [1]. |
To determine the exact binding mode of a specific inhibitor like Tyrosinase-IN-25, the following experimental techniques are employed in modern research. The workflow for these studies typically follows a path from computational prediction to experimental validation.
Experimental workflow for profiling inhibitor binding
This is a key method to confirm the functional role of specific residues. The protocol involves creating targeted changes to the histidine residues and characterizing the mutant enzymes.
| Step | Protocol Description | Key Details | | :--- | :--- | :--- | | 1. Mutant Generation | Site-directed mutagenesis of histidine residues. | Primers are designed to substitute target histidine codons with alanine codons (e.g., H180A). Uses a system like the QuikChange Kit [1]. | | 2. Protein Expression | Production of wild-type and mutant enzymes. | Vectors (e.g., pET-26b(+)) are transformed into E. coli (e.g., BL21 Star). Culture is induced with IPTG in the presence of 1 mM CuSO₄ to ensure proper metallation [1]. | | 3. Protein Purification | Isolation of tyrosinase. | Lysate is purified using a metal-affinity column (e.g., Ni-NTA) that captures the C-terminal His-tag, followed by ion-exchange chromatography [1]. | | 4. Activity Assay | Characterizing catalytic function. |
The absence of specific data on this compound in the public domain presents a clear research opportunity. To progress, you could:
The core protocol for assessing inhibitor activity is based on monitoring the enzyme's diphenolase activity, typically using L-DOPA as a substrate and measuring the formation of dopachrome [1] [2].
The table below summarizes a typical reaction setup for a 96-well microplate [1].
| Component | Volume | Final Concentration (Example) | Notes |
|---|---|---|---|
| Phosphate Buffer (20 mM, pH 6.8) | 140 µL | - | Provides optimal pH environment [1] [5]. |
| Mushroom Tyrosinase | 20 µL | ~30 U/mL | Critical to maintain consistent enzyme activity between runs. |
| Inhibitor Solution (Tyrosinase-IN-25) | 20 µL | Variable (e.g., 0-100 µM) | Prepare a dilution series for IC50 determination. |
| Pre-incubation | 10 minutes at room temperature [1]. | ||
| L-DOPA Substrate (0.85 mM) | 20 µL | ~0.85 mM | Added after pre-incubation to initiate reaction [1]. |
| Total Reaction Volume | 200 µL |
The following diagram illustrates the experimental workflow from setup to data analysis:
Once absorbance data is collected, you can proceed with the following analysis steps.
Calculating Inhibition: The percentage of inhibition for each concentration of this compound can be calculated using the formula [5]: Inhibition % = [ (C - C₀) - (T - T₀) ] / (C - C₀) × 100%
Determining IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) value is a crucial metric for potency. It is determined by testing a range of inhibitor concentrations and plotting the inhibition percentage against the logarithm of the concentration. The data is then fitted using non-linear regression analysis in software like Origin or GraphPad Prism [1].
Experimental Replicates: For robust and statistically significant results, it is standard practice to perform "three independent experiments run in triplicate" [1].
Understanding how this compound interacts with the enzyme will provide deeper mechanistic insights.
Enzyme Kinetics and Inhibition Type: To characterize the mechanism, perform the assay at several fixed concentrations of this compound and varying concentrations of L-DOPA substrate. Plot the data on a Lineweaver-Burk plot (double-reciprocal plot):
Structural Insights for Testing Hypotheses: Mushroom tyrosinase (Agaricus bisporus) has a binuclear copper center at its active site, coordinated by six histidine residues [2] [3]. Many potent inhibitors, including azole derivatives, function by chelating these copper ions [7]. If this compound contains nitrogen or sulfur heterocycles, it may share this mechanism. This interaction can be further probed through molecular docking studies [8] [9].
I hope these detailed application notes provide a solid foundation for your work on this compound. Should you need to delve deeper into a specific area, such as kinetic analysis or cell-based assays for melanogenesis, please feel free to ask.
This protocol outlines the standard method for determining the IC₅₀ of tyrosinase inhibitors using mushroom tyrosinase and L-DOPA, based on common laboratory practices [1] [2].
1. Principle The diphenolase activity of tyrosinase is measured by monitoring the oxidation of L-DOPA to dopachrome, which forms a pink-orange product with a characteristic absorbance at 475 nm [2]. In the presence of an inhibitor, the rate of this reaction decreases. The IC₅₀ value is the concentration of inhibitor that reduces the enzyme activity by 50% under specified assay conditions [3] [4].
2. Reagents & Materials
3. Experimental Workflow The following diagram illustrates the key steps in the IC₅₀ determination process.
4. Detailed Procedure
% Inhibition = [(V₀ - Vᵢ) / V₀] × 100
where V₀ is the initial velocity of the control (without inhibitor).5. Data Analysis
The table below summarizes the IC₅₀ values of several potent tyrosinase inhibitors as reported in the literature, which can provide context for your research on this compound [5] [1].
| Inhibitor Compound | IC₅₀ Value (µM) | Substrate Used | Enzyme Source & Purity | Reference Context |
|---|---|---|---|---|
| Alkylidenethiosemicarbazide 1f | 0.086 | L-DOPA | Commercial mushroom tyrosinase | [1] |
| Tropolone | 0.39 - 1.7 | L-DOPA | Crude and commercial mushroom tyrosinase | [5] |
| Kojic Acid | 10 - 300 (Commonly ~47) | L-DOPA | Commercial mushroom tyrosinase | [5] |
| 4-Hexylresorcinol (4-HR) | 0.85 - 18 | L-DOPA | Varies with enzyme purity [5] | [5] |
| Methimazole | 40 - 200 | L-DOPA | Commercial mushroom tyrosinase | [5] |
The reliability of your IC₅₀ value can be influenced by several experimental parameters. Key considerations include:
1. Introduction The B16F10 murine melanoma cell line is a well-established and widely used in vitro model for studying melanogenesis and screening potential depigmenting agents [1] [2] [3]. The process is primarily regulated by the enzyme tyrosinase, which catalyzes the initial and rate-limiting steps in melanin synthesis [4] [5]. Inhibiting tyrosinase activity and the expression of melanogenic proteins is a key strategy for developing treatments for hyperpigmentation disorders [2] [5]. These application notes outline a standard protocol for assessing the efficacy of test compounds like Tyrosinase-IN-25.
2. Key Parameters for Melanogenesis Assessment The table below summarizes the core quantitative measurements used to evaluate a compound's anti-melanogenic activity in B16F10 cells.
| Parameter | Measurement Method | Key Findings from Literature (Examples) |
|---|---|---|
| Cell Viability | MTT assay, CCK-8 assay [2] [3] [6] | Ensure test concentrations are non-cytotoxic (e.g., >80% viability). Studies often use 5-100 µM ranges for small molecules [6]. |
| Melanin Content | Spectrophotometric measurement of solubilized melanin [2] [3] | Effective inhibitors show significant, dose-dependent reduction vs. control (e.g., 40-60% reduction at specific doses) [2] [3]. |
| Cellular Tyrosinase Activity | Spectrophotometric measurement using L-DOPA as substrate [2] [3] | Potent compounds directly inhibit intracellular tyrosinase activity (e.g., 50-70% inhibition) [2] [3]. |
| Gene Expression (mRNA) | Quantitative RT-PCR (qRT-PCR) for MITF, TYR, TRP-1, TRP-2 [2] [7] | Downregulation of master regulator MITF and downstream melanogenic enzymes indicates transcriptional inhibition [2]. |
| Protein Expression | Western Blot for MITF, TYR, TRP-1, TRP-2 [5] [7] [6] | Confirms reduction in melanogenic protein levels, often via MITF pathway suppression [6]. |
3. Detailed Experimental Protocol
3.1. Cell Culture and Compound Treatment
3.2. Assessment of Cell Viability (CCK-8 Assay)
3.3. Measurement of Melanin Content
3.4. Measurement of Cellular Tyrosinase Activity
3.5. Analysis of Gene and Protein Expression
The following diagram illustrates the core signaling pathway regulating melanogenesis and the potential points of inhibition for a compound like this compound.
Molecular dynamics (MD) simulation is a powerful computational tool used to understand the stability, dynamics, and binding interactions of protein-ligand complexes at an atomic level. It provides insights that are complementary to molecular docking by simulating the time-dependent behavior of the system in a solvated, physiologically-relevant environment [1] [2].
These notes outline a standardized protocol for performing and analyzing MD simulations of tyrosinase-inhibitor complexes, based on methodologies common in recent literature. This protocol is designed to evaluate the binding stability and interaction mechanisms of potential inhibitors, which is a critical step in rational drug design.
The workflow for the entire process, from system setup to analysis, is summarized below.
Post-simulation, the trajectory is analyzed using tools like CPPTRAJ, GROMACS utilities, or VMD. Key metrics to assess include:
The following table summarizes the key parameters and expected outcomes from a typical MD simulation study of a tyrosinase-inhibitor complex.
| Analysis Metric | Description | Typical Tool/Software | Interpretation of Results |
|---|---|---|---|
| RMSD (Protein Backbone) | Measures average change in atom positions compared to initial structure. | CPPTRAJ, GROMACS | A stable, low RMSD (e.g., < 2-3 Å) indicates a stable protein structure throughout the simulation [2]. |
| RMSD (Ligand) | Measures the stability of the ligand within the binding pocket. | CPPTRAJ, GROMACS | A low, stable ligand RMSD suggests the ligand remains bound in its initial pose without significant drifting. |
| RMSF (Residues) | Measures flexibility of each amino acid residue. | CPPTRAJ, GROMACS | Peaks indicate highly flexible regions (loops); low fluctuations are seen in stable secondary structures (helices, sheets). |
| Hydrogen Bonds | Counts specific H-bonds between ligand and protein over time. | CPPTRAJ, VMD | Persistent H-bonds with key active site residues (e.g., His residues) are a marker of strong binding [2]. |
| MM/PBSA (ΔG_bind) | Calculates the theoretical binding free energy. | MMPBSA.py (AMBER) | A more negative value (e.g., lower than a reference inhibitor) suggests stronger binding affinity [2]. |
The protocol outlined above provides a robust framework for investigating tyrosinase inhibitors. A successful simulation will show a stable complex with low RMSD values, persistent key interactions (like hydrogen bonds with the copper-coordinating histidines or hydrophobic contacts with the active site pocket), and a favorable binding free energy [1] [2].
1. Introduction Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting step in melanin biosynthesis [1] [2]. Inhibiting its activity is a primary strategy for developing skin-lightening agents and treating hyperpigmentation disorders. Reliable dose-response analysis is therefore critical for quantifying inhibitor potency, typically reported as the half-maximal inhibitory concentration (IC₅₀). This note details a standardized protocol for determining the dose-response curve and IC₅₀ value of tyrosinase inhibitors, using methodologies refined from recent scientific studies [3] [4] [5].
2. Experimental Design and Workflow The entire experimental process, from reagent preparation to data analysis, is summarized in the workflow below. This ensures a systematic approach for generating reproducible and high-quality dose-response data.
3. Key Reagents and Materials
4. Detailed Experimental Protocol
4.1. Inhibitor Dilution Series Preparation Prepare a serial dilution of the inhibitor to span a broad concentration range expected to bracket the IC₅₀. A 2-fold or 3-fold dilution series with 8-12 data points is recommended. The workflow for this critical step is as follows:
4.2. Tyrosinase Activity Assay (Spectrophotometric Method) This protocol uses L-DOPA as a substrate to measure the enzyme's diphenolase activity by tracking the formation of dopachrome, a red-colored product with an absorbance maximum at 475-490 nm [2] [4].
4.3. Data Analysis for IC₅₀ Determination
Calculate Activity: For each inhibitor concentration, determine the initial reaction rate (Vᵢ) from the linear portion of the absorbance vs. time plot. The relative enzyme activity (%) at each concentration is calculated as: (Vᵢ / V₀) × 100%, where V₀ is the reaction rate of the positive control (without inhibitor).
Plot Dose-Response Curve: Plot the mean relative activity (%) against the logarithm of the inhibitor concentration ([I]).
Curve Fitting: Fit the data points to a four-parameter logistic model (variable slope) using scientific graphing software (e.g., GraphPad Prism) using the equation:
[ Y = Bottom + \frac{Top - Bottom}{1 + 10^{(LogIC_{50} - X) \times HillSlope}} ]
Where Y is the response (activity %), X is the logarithm of the concentration, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness.
Determine IC₅₀: The IC₅₀ value is the concentration of the inhibitor that gives a response halfway between Top and Bottom, as calculated by the fitting software.
5. Data Presentation and Benchmarking The table below summarizes IC₅₀ values for several known tyrosinase inhibitors, providing a reference for comparing the potency of novel compounds like this compound.
Table 1: Experimentally Determined IC₅₀ Values of Reference Tyrosinase Inhibitors
| Inhibitor Name | Assay Type | IC₅₀ Value (Monophenolase) | IC₅₀ Value (Diphenolase) | Key Notes |
|---|---|---|---|---|
| Kojic Acid [3] | Spectrophotometric | 26.8 µM | 52 µM | Mixed-type inhibitor; widely used as a benchmark. |
| Hydroquinone [3] | Spectrophotometric | 32.0 µM | Not inhibitory | Acts as a competitive inhibitor for monophenols and can also be a substrate. |
| Curcumin derivative (Compound 7) [4] | Amperometric (Biosensor) | ~ 24 nM | ~ 24 nM | High potency; also showed significant antioxidant activity. |
| 3,4-HPO Ligand (I6) [5] | Spectrophotometric | 15 µM | 9 µM | Novel inhibitor with promising activity on both human and mushroom tyrosinase. |
6. Troubleshooting and Best Practices
The table below summarizes the key parameters for a standard MTT assay, compiled from recent scientific studies [1] [2] [3].
| Parameter | Specification |
|---|---|
| Assay Principle | Metabolic reduction of yellow MTT to purple formazan by viable cells. |
| Cell Line | Human melanocytes [1]. |
| Seeding Density | 5,000 - 10,000 cells per well (96-well plate) [1] [3]. |
| Seeding Volume | 100 µL of growth medium per well [3]. |
| Adherence Time | Overnight (approx. 12 hours) [1] [3]. |
| Compound Treatment | 24 hours (or 48-72 hours for longer-term studies) [3]. |
| MTT Solution Concentration | 0.5 mg/mL [1] or 20 µL of stock solution per well [3]. |
| MTT Incubation | 4 hours at 37°C [1] [3]. |
| Solvent for Formazan | 150 µL Dimethyl Sulfoxide (DMSO) per well [1] [3]. |
| Measurement | Absorbance at 570 nm [3] (or 490 nm [1]). |
| Data Analysis | Cell viability (%) = (Abs_sample / Abs_control) × 100% [3]. |
| Cytotoxicity Benchmark | >90% cell viability at effective doses is considered high biocompatibility [1]. |
The following diagram outlines the complete MTT assay procedure from cell preparation to data analysis:
When adapting this general protocol for melanogenesis and tyrosinase inhibitor studies, please consider the following:
The table below summarizes the core characteristics, advantages, and limitations of the most common tyrosinase immobilization techniques.
| Method | Mechanism | Optimal Conditions / Key Reagents | Key Advantages | Major Limitations |
|---|---|---|---|---|
| Magnetic Cross-Linked Enzyme Aggregates (mCLEAs) [1] [2] [3] | Carrier-free; enzyme precipitation & cross-linking | Precipitant: Ammonium sulfate. Cross-linker: Glutaraldehyde. Additive: Amino-functionalized Fe₃O₄ nanoparticles. | High activity retention (up to 3.6-fold vs. free enzyme), excellent recyclability (90% activity after 5 cycles), easy magnetic separation, high stability [2]. | Potential mass transfer limitations, activity loss if cross-linking affects active site [1]. |
| Adsorption on Chitosan [4] [5] [6] | Physical attachment via weak forces (ionic, H-bond) | Support: Chitosan beads or PCL-Chitosan electrospun fibers. Buffer: Phosphate buffer (pH 7.0). Process: 16h at 25°C [5] [6]. | High efficiency (~90%), simple and low-cost, uses biocompatible support, high activity retention [5]. | Enzyme leakage under harsh pH or high ionic strength due to weak binding [4]. |
| Covalent Binding on Functionalized Silica [7] | Covalent attachment to activated support | Support: Silica microparticles. Activator: Poly(DMAEA-co-TlaAm) copolymer. Buffer: pH 8.0 for immobilization [7]. | Very stable, minimal enzyme leakage, ideal for continuous-flow reactors [7]. | More complex procedure, potential activity loss due to rigid enzyme orientation [4]. |
| Entrapment in Calcium Alginate [5] [8] | Physical encapsulation in a polymer matrix | Polymer: Sodium Alginate. Gelation: Calcium Chloride (CaCl₂) solution [5] [8]. | Very simple and rapid, mild conditions, protects enzyme from harsh environments [8]. | Significant mass transfer barriers, lower efficiency (~70%), can leach from beads [5]. |
This carrier-free method yields highly active and easily recyclable biocatalysts [2].
This method is ideal for creating biocatalytic membranes for filtration or batch processes [5] [6].
This robust method is suited for packed-bed reactors operating in continuous flow [7].
The following diagram illustrates the decision-making workflow for selecting and implementing the appropriate immobilization strategy.
Tyrosinase (TYR, E.C. 1.14.18.1) is a type-3 copper-containing enzyme that catalyzes two critical reactions in melanin synthesis: the o-hydroxylation of monophenols to diphenols (monophenolase activity) and the oxidation of diphenols to o-quinones (diphenolase activity) [1]. This bifunctional enzymatic activity makes tyrosinase an excellent biological recognition element in biosensors for detecting phenolic compounds, which are significant environmental pollutants and biomarkers for various diseases. The development of tyrosinase-based biosensors has gained considerable attention due to their high specificity, sensitivity, and potential for real-time monitoring of phenolic compounds in complex matrices [2].
Recent advances in biosensor technology have incorporated nanomaterials and conductive polymers to enhance electron transfer efficiency and enzyme stability. The Tyrosinase-IN-25 biosensor represents an innovative approach that combines the specificity of tyrosinase with the enhanced electrochemical properties of graphene-based nanocomposites and conductive polymers [2]. This configuration allows for the precise detection of phenolic compounds at trace levels, which is crucial for environmental monitoring and biomedical applications. The fundamental principle involves the tyrosinase-catalyzed oxidation of phenolic compounds to o-quinones, which are then electrochemically reduced at the electrode surface, generating a measurable current signal proportional to the analyte concentration [3].
Tyrosinase contains a binuclear copper active site where each copper ion is coordinated by three histidine residues. The enzyme exists in three principal forms during its catalytic cycle: oxy-tyrosinase (Cu²⁺-O₂²⁻-Cu²⁺), met-tyrosinase (Cu²⁺-OH⁻-Cu²⁺), and deoxy-tyrosinase (Cu⁺-Cu⁺) [1]. The catalytic mechanism begins with the oxy-form reacting with monophenolic compounds to form o-diphenols, which are subsequently oxidized to o-quinones. These o-quinones are highly electrophilic and can be electrochemically reduced at the electrode surface, generating a measurable current signal [3].
The binuclear copper center is essential for both enzymatic activities. In the monophenolase cycle, the oxygen atom of the deprotonated monophenol coordinates with the coppers of Eoxy-tyrosinase, leading to hydroxylation and formation of Emet-diphenol complex [1]. The diphenolase cycle involves both Eoxy and Emet forms oxidizing o-diphenols to o-quinones. The catalytic activity is influenced by several factors including enzyme concentration, substrate structure, and the presence of reducing agents that can affect the transition between different enzyme forms [1].
The this compound biosensor employs a multi-layered architecture that maximizes the interaction between the enzymatic recognition element and the transducer surface. The base configuration consists of a screen-printed carbon electrode (SPE) modified with graphene (GPH) to enhance the electrochemical surface area and electron transfer kinetics [2]. A layer of poly(3,4-ethylenedioxythiophene) (PEDOT) is subsequently deposited through electropolymerization, providing a conductive polymer matrix that facilitates charge transport and enzyme immobilization [2]. Finally, tyrosinase is cross-linked onto this nanostructured surface, creating the active sensing interface.
The signaling mechanism is based on the electrochemical reduction of o-quinones generated by the tyrosinase-catalyzed oxidation of phenolic compounds. When a phenolic substrate (e.g., catechol) is present in the sample, tyrosinase catalyzes its oxidation to o-quinone, which is then electrochemically reduced back to catechol at the electrode surface at a specific applied potential (typically -0.2 V vs. Ag/AgCl) [3]. This recycling mechanism amplifies the electrochemical signal, significantly enhancing the biosensor's sensitivity. The resulting reduction current is directly proportional to the concentration of phenolic compounds in the sample, enabling quantitative analysis.
Table 1: Key Components of this compound Biosensor
| Component | Function | Optimal Composition |
|---|---|---|
| Screen-printed electrode (SPE) | Electrochemical transducer | Carbon working electrode, Ag/AgCl reference, carbon counter electrode |
| Graphene (GPH) | Nanomaterial enhancer | 1 mg/mL dispersion in chitosan (0.2% in acetic acid) |
| PEDOT | Conductive polymer | Electropolymerized from 0.01 M EDOT monomer solution |
| Tyrosinase | Biological recognition element | 1000-5370 U/mg, 10-20 μL of 10 mg/mL solution |
| Glutaraldehyde | Cross-linking agent | 2.5% solution in phosphate buffer |
The following diagram illustrates the electron transfer pathway in the this compound biosensor:
Figure 1: Electron transfer pathway in this compound biosensor showing the enzymatic oxidation of phenolic compounds and electrochemical reduction of quinones
The following reagents are required for the fabrication and operation of the this compound biosensor: Tyrosinase from mushroom (EC 232-653-4, activity ≥1000 U/mg) [4] [3], graphene powder (electrical conductivity >10³ S·m⁻¹, surface area >500 m²·g⁻¹) [5], 3,4-ethylenedioxythiophene (EDOT) monomer [2], chitosan (medium molecular weight, >75% deacetylation) [5], catechol, 3-methoxycatechol, and 4-methylcatechol as primary phenolic analytes [2], glutaraldehyde (25% solution for cross-linking) [3], bovine serum albumin (BSA, for enzyme stabilization) [3], phosphate buffer saline (PBS, 0.1 M, pH 6.8-7.4) [6], and hexachloroplatinic acid (H₂PtCl₆, for platinum nanoparticle synthesis when applicable) [5]. All solutions should be prepared using deionized water with resistivity ≥18 MΩ·cm.
Required equipment includes: Screen-printed carbon electrodes (DRP-110, Metrohm-Dropsens) with carbon working (4 mm diameter), carbon counter, and silver reference electrodes [2]; electrochemical workstation (PalmSens3 or equivalent) capable of performing cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS) [3]; ultrasonic bath for nanomaterial dispersion; laboratory oven for temperature control during enzyme immobilization; magnetic stirrer with temperature control; pH meter for buffer preparation; and micro-pipettes (10-1000 μL range) for precise solution handling. For morphological characterization, scanning electron microscopy (SEM) is recommended to verify the successful deposition of each layer [2].
Begin by pre-treating the screen-printed carbon electrodes electrochemically through successive cycling in 0.1 M H₂SO₄ from 0 to +1.2 V at 100 mV/s until a stable cyclic voltammogram is obtained. This step cleans the electrode surface and introduces functional groups that enhance nanomaterial adhesion. Next, prepare the graphene-chitosan dispersion by mixing 1 mg of graphene powder with 1 mL of chitosan solution (0.2% in acetic acid, pH 5.0) and sonicating for 2 hours until a homogeneous dispersion is achieved [5]. Deposit 10 μL of this dispersion onto the pre-treated electrode surface using the drop-casting method and allow it to dry at room temperature in a desiccator for 2 hours. The resulting graphene-chitosan modified electrode (designated SPE/GPH) provides an expanded surface area and improved electron transfer kinetics for subsequent modifications.
The PEDOT layer is applied through electrochemical polymerization using a solution of 0.01 M EDOT monomer in 0.1 M LiClO₄. Perform cyclic voltammetry between -0.5 and +1.2 V at a scan rate of 50 mV/s for 15 cycles to form a uniform, adherent PEDOT film on the SPE/GPH surface [2]. Following polymerization, thoroughly rinse the electrode with deionized water to remove any unreacted monomer. For tyrosinase immobilization, prepare an enzyme solution containing 10 mg/mL tyrosinase, 1% BSA, and 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.0). Deposit 10 μL of this solution onto the SPE/GPH/PEDOT electrode and allow it to cross-link for 1 hour at 4°C [3]. The immobilized biosensor (SPE/GPH/PEDOT/Tyr) should be stored in 0.1 M phosphate buffer (pH 7.0) at 4°C when not in use.
Table 2: Step-by-Step Biosensor Fabrication Protocol
| Step | Procedure | Conditions | Quality Control |
|---|---|---|---|
| Electrode pretreatment | Cyclic voltammetry in 0.1 M H₂SO₄ | 0 to +1.2 V, 100 mV/s, 10 cycles | Stable voltammogram |
| Graphene modification | Drop-cast 10 μL GPH/chitosan | Dry at RT, 2 hours in desiccator | Uniform black surface |
| PEDOT electrodeposition | CV in 0.01 M EDOT + 0.1 M LiClO₄ | -0.5 to +1.2 V, 50 mV/s, 15 cycles | Blueish conductive film |
| Enzyme immobilization | Drop-cast 10 μL Tyr/BSA/glutaraldehyde | Cross-link at 4°C, 1 hour | Stable enzymatic layer |
| Storage condition | Keep in phosphate buffer | pH 7.0, 4°C | Activity maintained for 4 weeks |
The following workflow diagram summarizes the biosensor fabrication process:
Figure 2: Biosensor fabrication workflow showing sequential modification steps from bare electrode to functional biosensor
The electrochemical characterization of the this compound biosensor should include cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and square wave voltammetry (SWV) to evaluate electron transfer efficiency, interfacial properties, and detection capabilities. For CV analysis, perform measurements in 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl between -0.2 and +0.6 V at scan rates from 25-500 mV/s. The successful modification can be confirmed by increased peak currents and decreased peak separation compared to unmodified electrodes [2]. EIS measurements should be conducted in the same solution at a formal potential of 0.2 V over a frequency range of 0.1 Hz to 100 kHz with an amplitude of 10 mV. The Nyquist plots typically show decreased charge transfer resistance (Rct) after graphene and PEDOT modification, indicating improved electron transfer kinetics [2].
For analytical characterization, SWV parameters should be optimized as follows: initial potential -0.1 V, final potential +0.6 V, step potential 5 mV, amplitude 25 mV, and frequency 15 Hz. The reduction current of quinone species generated from enzymatic reaction should be measured as the analytical signal. The biosensor exhibits optimal performance in pH 7.0 phosphate buffer, as this pH represents a compromise between enzymatic activity and electrochemical signal stability. The operating potential should be set between -0.2 and -0.1 V to minimize interference from other electroactive species while maintaining high sensitivity for detecting quinone reduction [3].
The this compound biosensor demonstrates exceptional sensitivity for detecting phenolic compounds. Experimental data show detection limits in the sub-nanomolar range for various catechol derivatives, with linear response across a wide concentration range [2]. The biosensor's reproducibility, expressed as relative standard deviation (RSD), should be below 5% for intra-assay and below 10% for inter-assay measurements. The operational stability exceeds 4 weeks when stored properly at 4°C in phosphate buffer, with over 80% of initial activity retained after this period.
Table 3: Analytical Performance of this compound Biosensor for Phenolic Compounds
| Analyte | Linear Range (μM) | Detection Limit (nM) | Sensitivity (μA·μM⁻¹·cm⁻²) | Response Time (s) |
|---|---|---|---|---|
| Catechol | 0.001-100 | 0.863 | 1.42 ± 0.05 | <30 |
| 3-Methoxycatechol | 0.001-100 | 0.772 | 1.38 ± 0.07 | <30 |
| 4-Methylcatechol | 0.001-100 | 0.956 | 1.35 ± 0.04 | <30 |
| L-Tyrosine | 0.1-100 | 47.5 | 0.85 ± 0.03 | <60 |
| Dopamine | 2-30 | 430 | 1.22 ± 0.02 | <45 |
The selectivity of the biosensor against common interferents is excellent due to the specificity of tyrosinase toward phenolic compounds. In the presence of ascorbic acid, uric acid, and glucose at concentrations typically found in biological samples, the signal variation remains below 5% for catechol detection [3]. This high selectivity enables application in complex matrices such as river water, blood serum, and pharmaceutical formulations without extensive sample pretreatment.
The this compound biosensor provides a robust method for monitoring phenolic contaminants in environmental samples. For river water analysis, collect samples in amber glass containers and analyze within 24 hours of collection. Filter samples through 0.45 μm membrane filters to remove particulate matter, then adjust pH to 7.0 using 0.1 M phosphate buffer. Perform standard addition calibration by spiking known concentrations of target phenolics (catechol, 3-methoxycatechol, and 4-methylcatechol) into the sample matrix [2]. The biosensor demonstrates exceptional recovery rates between 96-101% for phenolic compounds in river water samples, confirming its accuracy and reliability for environmental monitoring applications.
The detection of phenolic compounds in environmental samples is crucial as these compounds are listed as priority pollutants by regulatory agencies worldwide due to their toxicity to aquatic life and persistence in the environment. The this compound biosensor enables rapid, on-site detection of these compounds at concentrations far below the regulatory thresholds (typically 1 μg/L for drinking water according to WHO guidelines) [2]. This capability makes it an invaluable tool for environmental protection agencies, water treatment facilities, and industrial compliance monitoring where rapid assessment of water quality is essential.
In bioanalytical applications, the this compound biosensor can detect tyrosine and dopamine in physiological fluids, providing potential diagnostic capabilities for metabolic disorders and neurodegenerative diseases. For serum analysis, collect blood samples and allow them to clot at room temperature for 30 minutes, then centrifuge at 3000 × g for 15 minutes to separate serum. Dilute the serum sample 1:10 with 0.1 M phosphate buffer (pH 7.0) to reduce matrix effects [3]. For urine analysis, centrifuge fresh urine samples at 2000 × g for 10 minutes and dilute 1:20 with phosphate buffer. Apply the processed samples directly to the biosensor and measure using the standard addition method to account for matrix effects.
The normal concentration range of L-tyrosine in blood plasma is 30-120 μM, while abnormal levels may indicate metabolic disorders such as tyrosinemia and hypertyrosinemia [5]. For dopamine detection, the biosensor's ability to discriminate against ascorbic acid interference is particularly valuable, as these compounds typically coexist in biological systems [3]. The biosensor achieves a remarkable peak separation of 130 mV between dopamine and ascorbic acid, enabling selective detection without the need for complex sample pretreatment or separation steps. This feature is especially beneficial for monitoring dopamine levels in patients with Parkinson's disease or other neurological disorders where rapid assessment is clinically valuable.
Several common issues may arise during the fabrication and operation of the this compound biosensor. Poor sensitivity often results from incomplete enzyme immobilization or denaturation. To address this, ensure the cross-linking time does not exceed 1 hour and that the enzyme solution is prepared fresh immediately before immobilization. High background noise in electrochemical measurements may stem from insufficient electrode cleaning or contamination. Repeating the electrochemical pretreatment in H₂SO₄ and ensuring all solutions are prepared with high-purity water can mitigate this issue. Short biosensor lifespan typically relates to improper storage; always store the biosensor in phosphate buffer (pH 7.0) at 4°C when not in use, and avoid allowing the electrode to dry out completely.
Inconsistent responses between different biosensor batches often arise from variations in the graphene dispersion or PEDOT polymerization quality. To ensure reproducibility, standardize the sonication time for graphene dispersion (2 hours) and precisely control the number of cycles during PEDOT electropolymerization (15 cycles). Slow response times may indicate issues with the electron transfer pathway or enzyme activity. Incorporating platinum nanoparticles as described in some configurations can enhance electron transfer rates and improve response time [5]. Additionally, verify that the operating potential is correctly set between -0.2 and -0.1 V for optimal quinone reduction without compromising enzyme stability.
Depending on the target application, specific optimizations can enhance biosensor performance. For environmental monitoring where multiple phenolic compounds may be present, consider modifying the operating potential to maximize selectivity for specific analytes. The use of chemometric approaches or sensor arrays can further improve discrimination between structurally similar phenolic compounds [2]. For bioanalysis applications where complex matrices are inevitable, incorporating additional membrane layers (e.g., Nafion) can reduce fouling and interference from macromolecules without significantly affecting response time.
When analyzing samples with very low analyte concentrations, employing preconcentration strategies or extending the incubation time can improve detection limits. For applications requiring continuous monitoring, developing flow-injection systems with the biosensor as a detector can automate analyses and improve throughput. When transitioning to real-sample applications, always validate biosensor performance against standard reference methods such as HPLC to ensure analytical reliability [5]. Remember that the optimal configuration may vary depending on specific requirements, and systematic testing of parameters such as enzyme loading, polymer thickness, and applied potential is recommended for each new application scenario.
The this compound biosensor represents a significant advancement in electrochemical sensing technology for phenolic compounds. Its multilayer nanostructured design synergistically combines the advantages of graphene's enhanced conductivity, PEDOT's charge transport properties, and tyrosinase's biological recognition specificity. This configuration enables exceptional sensitivity with detection limits in the sub-nanomolar range, high selectivity against common interferents, and remarkable stability over extended periods. These characteristics make it suitable for diverse applications ranging from environmental monitoring to biomedical analysis.
Future development directions for tyrosinase-based biosensors include miniaturization for portable field-deployable devices, multiplexing capabilities for simultaneous detection of multiple analytes, and integration with wireless technology for real-time environmental monitoring. Additionally, the exploration of novel enzyme immobilization methods such as entrapment in sol-gel matrices or covalent attachment through specific linker molecules may further enhance biosensor stability and lifetime. As research in nanomaterials and enzyme engineering progresses, the next generation of tyrosinase biosensors is expected to achieve even greater sensitivity and operational stability, expanding their applications in pharmaceutical discovery, clinical diagnostics, and environmental protection.
Q1: Why is DMSO the recommended solvent for Tyrosinase-IN-25? DMSO is a polar aprotic solvent excellent for dissolving poorly soluble polar and non-polar compounds [1]. Its amphipathic nature makes it ideal for creating high-concentration stock solutions of research compounds, which can then be diluted into aqueous biological buffers for assays [1].
Q2: What is a safe working concentration of DMSO in cell-based assays? DMSO is generally considered non-toxic at concentrations below 1% (v/v) [1]. However, recent sensitive studies show that even 0.1% DMSO can induce large-scale changes in the transcriptome and epigenome of certain cell models, such as iPSC-derived cardiac microtissues [1]. It is critical to use the lowest effective concentration and include vehicle control groups treated with the same DMSO concentration.
Q3: My compound is precipitating upon dilution from DMSO stock into the assay buffer. What can I do? This is a common issue. Please refer to the troubleshooting guide and experimental protocol in the sections below for a systematic approach.
This protocol provides a detailed methodology for preparing and testing this compound solutions to prevent precipitation in your experiments [2].
Workflow Overview
Step-by-Step Methodology
Preparation of DMSO Stock Solution
Solvent Dilution Test
Bioassay Validation
Use this table to diagnose and resolve common problems.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation upon dilution | Rapid addition of stock solution; poor aqueous solubility. | Dilute stock gradually with continuous gentle agitation. Use a co-solvent system (e.g., add a small percentage of ethanol or PEG). |
| Low apparent bioactivity | Compound precipitation; biological effects of DMSO. | Confirm solubility at assay dilution. Re-test with lower DMSO concentration (e.g., 0.1% vs. 1%) and compare to vehicle control [1]. |
| Inconsistent results between assays | DMSO concentration not standardized; compound degradation. | Standardize and document DMSO concentration across all experiments. Ensure proper storage and use fresh stock aliquots. |
While DMSO is an indispensable solvent, it is not biologically inert [1]. A 2019 study in Scientific Reports demonstrated that exposure to just 0.1% DMSO induced drastic changes in human cellular processes, including:
Recommendation: Always include a vehicle control with the exact same DMSO concentration used in your treated samples to ensure that observed effects are due to your compound and not the solvent.
If DMSO proves problematic for your specific application, consider these alternatives, though their efficacy with this compound should be empirically tested.
| Question | Answer & Troubleshooting Guidance |
|---|---|
| What is the typical shelf life? | Unavailable for Tyrosinase-IN-25. For a reference, kojic acid is notoriously unstable, degrading under UV light, at high temperatures, and in the presence of metal ions [1]. |
| What are common degradation triggers? | Based on similar compounds, primary triggers are UV light exposure, oxidation, high temperature, and pH extremes [1] [2]. The presence of metal ions (e.g., iron) can also catalyze decomposition [1]. |
| How can I improve its stability? | Consider formulation strategies like encapsulation (e.g., in layered materials [1] or nanostructured lipid carriers [2]) or adding antioxidants (e.g., sodium ascorbate) to the solution [3]. |
| How should I store stock solutions? | Prepare fresh solutions where possible. For short-term storage, use buffers at a stable, mild pH (e.g., pH 6-7), protect from light with amber vials, and store at 4°C or lower [1]. |
To obtain stability data for this compound in your specific experimental conditions, you can adapt the following protocols.
This test helps you quickly identify the main factors causing instability [1] [2].
This protocol assesses stability under intended storage conditions and confirms the compound remains active.
The workflow below outlines the key steps for conducting a tyrosinase inhibition assay to confirm the functional activity of your compound.
This is a standard protocol for determining IC50 values, adapted from multiple sources [4] [5] [6].
Inhibition % = [1 - (A_sample - A_sample_background) / (A_control - A_control_background)] × 100%
Where A_sample is the absorbance of the reaction well with the test compound, and A_control is the absorbance of the solvent control well [4].The table below summarizes approaches to improve aqueous stability, derived from studies on unstable tyrosinase inhibitors.
| Strategy | Mechanism | Example from Literature |
|---|---|---|
| Encapsulation | Protects the molecule from environmental factors (light, oxygen, water) by trapping it within a stable matrix. | Kojic acid was stabilized by intercalation into layered yttrium hydroxide, which protected it from UV light and oxidation [1]. |
| Nanocarrier Systems | Improves solubility and can provide a controlled release and protective environment. | Kojic acid has been successfully incorporated into nanoemulsions and nanostructured lipid carriers (NLCs) for topical delivery, enhancing its stability [2]. |
| Medium Engineering | Using additives or specific buffers to create a less destructive micro-environment for the compound. | The stability of the tyrosinase enzyme itself was enhanced by entrapment in cross-linked polyacrylamide gels and the use of specific co-solvents [7]. Adding antioxidants like sodium ascorbate can also help [3]. |
Q: What is the monophenolase lag period and why does it occur?
The monophenolase activity of tyrosinase exhibits a characteristic lag period before reaching a steady-state rate when acting on monophenol substrates like L-tyrosine. This lag does not occur with its diphenolase activity [1] [2] [3].
The lag period is a kinetic consequence of the enzyme's mechanism. Tyrosinase exists in different forms (oxy, met, and deoxy). The oxy form is essential for the initial hydroxylation of monophenols. The lag period represents the time required for the reaction to generate enough o-diphenol from the monophenol to activate the enzyme cycle and reach a steady-state concentration of this critical intermediate [1] [3].
Q: What key parameters characterize the lag period?
From kinetic studies, the lag period (τ) and the steady-state rate (Vss) are influenced by initial enzyme and substrate concentrations. The table below summarizes general relationships, though specific values depend on the experimental context.
| Parameter | Symbol | Relationship with Lag Period (τ) | Impact on Steady-State Rate (Vss) |
|---|---|---|---|
| Initial Enzyme Concentration | [E]0 | τ ∝ 1/ [E]0 [1] | Vss increases with [E]0 |
| Initial Monophenol Concentration | [M]0 | Complex dependence; can be determined experimentally [1] | follows Michaelis-Menten kinetics |
| Steady-State o-Diphenol Concentration | [D]ss | — | — |
Q: How can I monitor the monophenolase lag period experimentally?
A standard protocol involves spectrophotometrically measuring the formation of the colored product at the appropriate wavelength.
Q: My experiment shows no lag period. What could be wrong?
Q: The lag period is highly variable between replicates. How can I improve consistency?
The following diagram illustrates the enzymatic cycle of tyrosinase that leads to the characteristic monophenolase lag period. The o-diphenol product is crucial for activating the cycle.
The lack of specific search results for "this compound" suggests it may be a compound from a recent, non-indexed preprint, a patent, a commercial catalog, or internal research nomenclature.
To find the information you need, I suggest the following steps:
The optimal concentration of a tyrosinase inhibitor is not a single value but depends on your experimental goals. The table below outlines key parameters and the common methods used to determine them.
| Target Parameter | Description | Typical Experimental Method |
|---|---|---|
| IC₅₀ Value | Concentration causing 50% enzyme activity loss under specific conditions; primary potency indicator [1]. | Dixon Plot [2]: Plot of 1/reaction velocity (1/v) vs. inhibitor concentration [I] at fixed substrate levels. Lines intersect at [I] = -Kᵢ. |
| Inhibition Constant (Kᵢ) | Direct measure of inhibitor's binding affinity to the enzyme; independent of substrate/concentration [3]. | Lineweaver-Burk Plot [3]: Plot of 1/v vs. 1/[substrate] at different [I]. Competitive inhibition shows intersecting lines on y-axis. |
| Mechanism of Action | Determines how inhibitor acts (competitive, non-competitive, uncompetitive); crucial for application [3]. | Molecular Docking [4] [2]: Computational simulation predicts binding mode and interactions with enzyme active site. |
This protocol uses the Dixon plot for analysis [2].
This method helps visualize how this compound might bind to tyrosinase [4] [2].
The following diagram illustrates the logical workflow for optimizing inhibitor concentration, integrating both experimental and computational approaches.
Q1: What is a good starting concentration range for this compound in initial cell-based assays? Since this compound is a research compound, its IC₅₀ may not be public. A safe strategy is to start with a broad range (e.g., 1 nM to 100 µM) in a dose-response assay. Once you determine the approximate IC₅₀, use concentrations at 5-10 times the Kᵢ or IC₅₀ value for robust inhibition in follow-up experiments [6].
Q2: My inhibitor isn't showing any effect, even at high concentrations. What could be wrong? Consider these potential issues:
Q3: How does the mechanism of inhibition (competitive vs. non-competitive) guide concentration choice? The mechanism is critical for anticipating interactions with the substrate.
Q4: How can I translate effective in vitro concentration to cell-based or in vivo studies? This is complex due to factors like cell permeability, protein binding, and metabolic clearance [6]. A common preliminary estimate assumes even distribution, but this is often inaccurate. For critical in vivo work, pharmacokinetic studies are necessary to determine the actual concentration reaching the target.
The stability of tyrosinase enzymes and inhibitor compounds can be significantly influenced by their form and storage environment. The table below summarizes key findings from recent studies.
| Material / Form | Key Stability Findings | Optimal Storage Conditions | Reference / Source |
|---|---|---|---|
| Tyrosinase mCLEAs (Magnetic Cross-Linked Enzyme Aggregates) | Retained 100% initial activity after 1 year at -20 °C; retained 90% activity after 5 reuse cycles. [1] | Long-term: -20 °C | [1] |
| Crude Procyanidin Extract (Tyrosinase Inhibitor) | Retained >80% of bioactive compounds & antioxidant activity after 12 weeks at 25 °C as a powder. More stable in a serum formulation at 4 °C vs. 25 °C. [2] | Powder: ≤ 25 °C; Liquid Formulation: 4 °C | [2] |
| Chitosan-Immobilized Tyrosinase | Immobilization enhances enzyme stability and reusability under harsh conditions (extreme pH, temperature, organic solvents). [3] | Immobilized form generally offers superior stability versus free enzyme. | [3] |
To establish the specific storage conditions for Tyrosinase-IN-25, you can adapt the following methodologies.
This workflow outlines the process for evaluating the stability of a tyrosinase inhibitor under various storage conditions.
Detailed Methodology:
This is a standard method to quantify the effectiveness of an inhibitor, which is essential for the stability study above.
Detailed Methodology:
Q1: Why is my this compound losing potency? A1: Potency loss can occur due to:
Q2: The inhibitor was effective initially but now shows reduced activity. What should I do? A2:
A primary strategy is to evaluate newer, potentially safer inhibitors. The table below summarizes a promising candidate, KT-939, alongside established inhibitors for comparison.
| Inhibitor Name | Reported IC₅₀ (Human Tyrosinase) | Reported Cytotoxicity | Key Characteristics & Advantages |
|---|---|---|---|
| KT-939 [1] | 0.07 μM | No cytotoxicity observed in melanocytes and other skin-related cell lines up to 50 μM. | High potency against human tyrosinase; additional antioxidant and anti-inflammatory activities; proven clinical tolerability in sensitive skin. |
| Thiamidol [1] | 0.28 μM | Information not provided in search results. | A established potent resorcinol derivative; used as a benchmark in comparative studies. |
| Hydroquinone [2] [3] | 4400 μM [3] | Associated with exogenous ochronosis and other adverse effects [4]. | The former "gold standard"; now limited due to significant safety concerns and relatively low potency against human tyrosinase. |
Here are detailed methodologies you can adapt to diagnose and potentially overcome cytotoxicity in your research.
This assay provides a foundational safety profile for your compound [1].
This test helps determine if the depigmenting effect is reversible upon withdrawal, which is a marker for a non-permanent, non-toxic mechanism of action [1].
This colorimetric method allows for rapid screening of new compounds or derivatives, which can be useful if structural modification of this compound is necessary [5].
The diagram below outlines a logical pathway to systematically investigate and address cytotoxicity issues.
Understanding how solvents interact with the tyrosinase enzyme is crucial for experimental success. The core principles are summarized in the table below.
| Factor | Effect on Tyrosinase Enzyme | Recommended Solvents | Solvents to Use with Caution |
|---|---|---|---|
| Solvent Polarity/Hydrophilicity | Hydrophilic solvents can strip essential water from the enzyme, disrupting its active site structure and flexibility. [1] | Hydrophobic organic solvents (e.g., hexane, chloroform). [1] | Highly hydrophilic solvents (e.g., acetonitrile, acetone). Activity can be maintained by carefully controlling hydration levels. [1] |
| Enzyme Hydration | The "degree of hydration" of the enzyme's microenvironment is a critical parameter that can be controlled to maintain activity even in hydrophilic solvents. [1] | N/A | N/A |
| Solvent Biocompatibility | Certain non-traditional solvents, like Deep Eutectic Solvents (DES), can stabilize the enzyme's structure (e.g., increase alpha-helix content), leading to maintained or enhanced activity. [2] | Choline Chloride-Glycerol DES. [2] | Solvents that denature proteins. |
Here are answers to frequently asked questions that researchers might encounter.
Q1: My tyrosinase enzyme appears to have low activity in an organic solvent. What could be the cause and how can I fix it?
Q2: Are there any greener, non-toxic solvent alternatives I can use for tyrosinase-based assays?
Q3: What is a reliable experimental protocol for evaluating tyrosinase inhibition in a non-aqueous medium?
Q1: What is the fundamental structural difference between tyrosinase and catechol oxidase that I can target? Both enzymes have similar dicopper active sites, but a key difference lies in the second coordination sphere. Tyrosinase typically has a conserved asparagine residue (e.g., Asn191 in Streptomyces castaneoglobisporus tyrosinase) and a water molecule that influences the basicity of the active site. In contrast, catechol oxidase often has a less bulky residue (like glycine, alanine, or isoleucine) in the equivalent position [1] [2] [3]. Mutagenesis studies show that introducing asparagine into catechol oxidase can grant it monophenolase activity, highlighting this residue's critical role in substrate selection [3].
Q2: What experimental strategies can I use to improve the specificity of my compound? A multi-pronged approach is recommended, combining computational and experimental techniques:
Q3: How can I experimentally validate that my compound is specific for tyrosinase? You need to perform enzymatic assays against both purified tyrosinase and catechol oxidase. The table below outlines the core activities to test for.
| Enzyme | Monophenolase Activity | Diphenolase Activity |
|---|---|---|
| Tyrosinase | Hydroxylates monophenols (e.g., L-tyrosine) to o-diphenols [2] [6] | Oxidizes o-diphenols (e.g., L-DOPA, catechol) to o-quinones [2] [7] |
| Catechol Oxidase | None or very weak [3] | Oxidizes o-diphenols (e.g., catechol) to o-quinones [2] |
A specific inhibitor will effectively suppress tyrosinase activity in both reactions while having little to no effect on the diphenolase activity of catechol oxidase.
This protocol, adapted from studies on kojic acid and hydroquinone, helps characterize how your compound interacts with tyrosinase [8].
1. Experimental Setup:
2. Data Analysis:
3. Determine Binding Constants:
The following diagram outlines a logical workflow to iteratively improve your compound's specificity.
For a label-free method to directly measure binding affinity, you can use ITC as an alternative to MicroScale Thermophoresis (MST) [8].
Methodology:
Interpretation: A successful, specific inhibitor will have a much lower K_D (indicating tighter binding) for tyrosinase than for catechol oxidase.
Q: My experimental results show inconsistent tyrosinase activity. Could temperature be a factor? A: Yes, temperature is a critical and well-documented factor. Inconsistent temperature control can lead to significant variations in enzymatic activity and stability [1] [2]. Please use the following checklist to diagnose the issue.
| Troubleshooting Step | Description & Rationale | Reference Protocol |
|---|---|---|
| Verify Temperature Control | Ensure water baths and heating blocks are calibrated. Minor deviations can alter kinetics, as ( K_m ) and ( V_{max} ) are temperature-dependent. | [2] |
| Check for Mutant Sensitivity | If studying OCA1B mutants (e.g., R422Q, P406L), note their activity is highly temperature-sensitive. They may show little activity at 37°C but significant activity at 31°C. | [1] |
| Assay Temperature Range | The standard assay temperatures in recent literature are 28, 31, 37, and 43°C. Consistently using these allows for direct comparison with established data. | [1] [2] |
| Monitor Protein Aggregation | Perform a quick centrifugation step before assay. Precipitated protein can lead to inconsistent results, as some mutants have lower conformational stability. | [1] |
For a systematic investigation, the following methodologies are recommended.
Protocol 1: Determining Temperature-Dependent Kinetic Parameters [1] [2]
This protocol allows you to calculate the Michaelis-Menten constants ((K_m) and (V_{max})) at different temperatures, which can be used for further thermodynamic analysis.
Protocol 2: Van't Hoff Analysis for Thermodynamic Parameters [2]
This analysis, built on the data from Protocol 1, reveals whether the reaction is driven by enthalpy or entropy.
The table below shows example data for human tyrosinase with L-DOPA, illustrating the trends you might observe [2].
| Temperature (°C) | ( K_m ) (mM) | ( V_{max} ) (mM/min) | ΔG⧧ (kJ/mol) |
|---|---|---|---|
| 25 | 0.41 ± 0.11 | 0.029 ± 0.003 | -11.57 ± 2.97 |
| 31 | 0.52 ± 0.31 | 0.032 ± 0.007 | -12.74 ± 2.90 |
| 37 | 0.70 ± 0.25 | 0.038 ± 0.005 | -13.32 ± 2.87 |
| 43 | 0.62 ± 0.15 | 0.057 ± 0.003 | -13.90 ± 2.83 |
Q: Why is my tyrosinase less active at 37°C than at 31°C? A: You may be working with a temperature-sensitive mutant. A classic example is the OCA1B-related R422Q variant, which is misfolded and retained in the endoplasmic reticulum at 37°C but can traffic correctly and show significant activity at 31°C [1]. This is a known biological phenomenon, not necessarily an experimental error.
Q: The Van't Hoff plot from my data is not linear. What does this mean? A: A non-linear Van't Hoff plot suggests a complex reaction mechanism. Research indicates that for some mutant tyrosinases (like R422Q and P406L), the association with L-DOPA is supported by both enthalpy and entropy forces across different temperature ranges, leading to a curved plot. This is a significant finding that should be reported [1].
Q: What is the optimal temperature for measuring tyrosinase activity? A: There is no single "optimal" temperature, as it depends on your enzyme source and research goal. 37°C is physiologically relevant for human studies. However, for temperature-sensitive mutants, 31°C is often used to rescue activity. Mild temperatures around 25-28°C are common for mushroom tyrosinase assays [3] [1]. The key is to justify your choice and maintain consistency.
The core issue users might encounter is inconsistent enzymatic activity or unexpected kinetic properties. This is often traced to the enzyme's pH-sensitive nature. The table below summarizes the key pH-dependent phenomena of mushroom tyrosinase, which is frequently used as a model in research.
| pH Condition | Observed Kinetic Properties | Required Pre-incubation | Reversibility |
|---|---|---|---|
| pH 6.8 | Lag phase in cresolase activity; Inhibition by excess tyrosine [1] | - | - |
| pH 5.0 | Absence of lag phase; No inhibition by excess tyrosine [1] | ≥ 1.5 hours at 0-4 °C [1] | Yes (activity properties switch when pH is shifted) [1] |
This interconversion means that the same enzyme preparation can display different activities based on its recent pH history, which is a critical factor for experimental design and troubleshooting.
To ensure reliable and reproducible results when working with tyrosinase, here is a recommended protocol based on established research methods.
The following diagram illustrates the experimental workflow and the reversible, pH-dependent interconversion between the two forms of tyrosinase.
Here are answers to specific questions users might have during their experiments.
Unexpected Lag Phase: The appearance or disappearance of a lag phase is likely due to the enzyme's pH history.
Low Enzyme Activity: Sub-optimal activity can stem from using a pH value far from the enzyme's optimum.
Inconsistent Results Between Labs: Reproducibility issues often arise from undocumented differences in enzyme handling.
The table below summarizes the tyrosinase inhibitory activity of kojic acid and some recently developed, more potent analogues as reported in the literature.
| Compound Name | Reported IC₅₀ (µM) | Inhibition Type / Key Features | Citation |
|---|---|---|---|
| Kojic Acid | 26.09 | Competitive inhibitor; common positive control [1] [2] [3]. | |
| Compound 13t (Kojic acid triazole hybrid) | 1.363 | Mixed-type inhibitor; potent antioxidant and anti-browning agent [2]. | |
| Compound 6a (Kojic acid sulfide Schiff base) | 1.43 | Competitive inhibitor; interacts with the Cu²⁺ active center [3]. | |
| Rhodanine-3-propionic acid (ML-identified inhibitor) | 0.7349 (mM) | Stronger inhibitory activity and skin permeability than arbutin [4]. |
The following methodologies are commonly used in the cited studies to generate the potency data:
The diagram below illustrates the common mechanisms by which kojic acid and its derivatives inhibit tyrosinase.
Visual summary of tyrosinase inhibition mechanisms
The absence of data on Tyrosinase-IN-25 in the current literature presents both a challenge and an opportunity for your work.
The following table summarizes key experimental data for arbutin and other relevant inhibitors from the search results.
| Compound Name | Target Enzyme | Reported IC₅₀ / Kᵢ / Kₘ | Type of Measurement | Experimental Model | Key Findings |
|---|---|---|---|---|---|
| α-Arbutin | Mushroom Tyrosinase | Kₘ = 6.5 ± 0.58 mM [1] | Michaelis Constant (Kₘ) | In vitro kinetic study [1] | Acts as a substrate; characterized kinetically for the first time. |
| β-Arbutin | Mushroom Tyrosinase | Kₘ = 3 ± 0.19 mM [1] | Michaelis Constant (Kₘ) | In vitro kinetic study [1] | Higher affinity for tyrosinase than α-arbutin based on lower Kₘ. |
| β-Arbutin | Mushroom Tyrosinase | IC₅₀ = 38.37 mM [2] | Half Maximal Inhibitory Concentration (IC₅₀) | In vitro assay [2] | Used as a reference compound; much less potent than new inhibitors in the study. |
| KT-939 (for context) | Human Tyrosinase | IC₅₀ = 0.07 μM [3] | Half Maximal Inhibitory Concentration (IC₅₀) | In vitro assay [3] | A novel, highly potent inhibitor; provided for potency scale reference. |
Since "this compound" was not found, here are strategies to locate the necessary information:
Finding data for specific research chemicals like "Tyrosinase-IN-25" requires a targeted approach:
Hydroquinone is a well-studied tyrosinase inhibitor and serves as a common benchmark in research. The table below summarizes its key characteristics based on recent scientific publications.
| Property | Experimental Data & Findings |
|---|---|
| Inhibition Mode | Competitive inhibitor for monophenolase activity (L-tyrosine); can also act as a substrate in the presence of L-dopa or H2O2 [1] [2]. |
| Inhibition Constant (Ki) | 40 ± 10 μM (for monophenolase activity of bacterial tyrosinase, TyrBm) [1]. |
| IC50 Value | 32 ± 2 μM (for monophenolase activity of TyrBm); 33.5 μM reported for mushroom tyrosinase [1]. |
| Binding & Mechanism | Does not chelate copper ions in the active site [3]. Visualized in the active site of TyrBm crystals [1]. Acts as a "pseudo" substrate, undergoing redox exchange with dopaquinone [2]. |
| Key Experimental Protocols | • Enzyme Kinetics: Michaelis-Menten and Lineweaver-Burk plots to determine inhibition mode and constants [1]. • Oxygen Consumption Measured by Clark-type electrode to directly monitor tyrosinase activity [1]. • Spectrophotometry to measure product formation (e.g., dopachrome at 475 nm) or specific metabolites like 2-hydroxy-p-benzoquinone (HPB) [1] [2]. • X-ray Crystallography to visualize inhibitor binding within the enzyme's active site [1]. |
The diagram below outlines a general experimental workflow for characterizing a tyrosinase inhibitor, synthesizing the methodologies used in the cited studies [1] [2] [3].
The activity of hydroquinone is complex. It is not a simple inhibitor but has a dual role, which is crucial for accurate comparison and interpretation of results.
You can structure your comparison guide using the following tables, which summarize the types of data you should aim to present.
Table 1: Comparison of Tyrosinase Inhibitory Activity (IC₅₀) This table compares the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency. Lower IC₅₀ values indicate stronger inhibition.
| Compound Name / Reference | Experimental IC₅₀ (Against Mushroom Tyrosinase) | Positive Control (IC₅₀) | Reference |
|---|---|---|---|
| Compound 5c [1] | 0.0020 ± 0.0002 µM | Kojic acid (16.69 ± 2.8 µM); Arbutin (191.17 ± 5.5 µM) [1] | [1] |
| Compound 1c [2] | 4.70 ± 0.40 µM | Kojic acid (23.18 ± 0.11 µM) [2] | [2] |
| Oxyresveratrol (Ore) [3] | 4.02 ± 0.46 µM | Kojic acid (461.79 ± 11.34 µM) [3] | [3] |
| Kojic Acid (Common Control) | 16.69 - 461.79 µM (varies by study) | N/A | [1] [2] [3] |
Table 2: Molecular Docking Results and Parameters This table summarizes key in silico docking metrics that predict how well a compound binds to the tyrosinase enzyme.
| Compound Name / Reference | Docking Score / Binding Affinity (kcal/mol) | Inhibition Type (from Kinetics/Docking) | Key Interactions with Tyrosinase Active Site | PDB ID | Reference |
|---|---|---|---|---|---|
| Compound 5c [1] | Information not specified in source | Competitive & Reversible [1] | Hydrogen bonds with Asn260 and Asn81 [1] | 2Y9X [1] | [1] |
| Compound 1c & 1j [2] | Information not specified in source | Competitive [2] | Stronger binding to active site than kojic acid [2] | 2Y9X [2] | [2] |
| Oxyresveratrol (Ore) [3] | Information not specified in source | Information not specified in source | Hydrogen bonds and hydrophobic interactions [3] | 2Y9X (implied) [3] | [3] |
To ensure the reproducibility of your comparison, here are detailed methodologies commonly used in the cited studies.
This biochemical assay measures the direct inhibitory activity of compounds on the tyrosinase enzyme [1] [4].
This experiment determines how the inhibitor affects the enzyme's catalytic efficiency.
Computational docking predicts the binding orientation and affinity of a small molecule (ligand) within a protein's binding site.
The diagram below illustrates the core workflow for a combined computational and experimental approach to tyrosinase inhibitor discovery.
Since direct data for "this compound" is unavailable, I suggest the following steps to create your comparison guide:
The search results do not include the Km and Vmax values for the compound "this compound." This is likely because such specific data for a research compound is often part of original study findings that may not be published in easily accessible sources or are yet to be released.
Although data for this compound is unavailable, the table below summarizes the inhibitory activity of other compounds as reported in recent studies. This can serve as a useful reference for the performance level of current inhibitors.
| Compound Name / Type | Reported Activity | Experimental Context |
|---|---|---|
| 6-hydroxyimino-imidazo[1,2-a]imidazol-5-one (Compound 12) | Docking Score: ≈ -23.5 [1] | Molecular docking to human tyrosinase-related protein 1 (PDB 5M8M); outperformed reference inhibitors [1]. |
| Carbothioamidopyrazole (Compound 4) | Free energy of binding: -5.4 kcal/mol [2] | Molecular docking to tyrosinase (PDB 2Y9X); similar binding energy to kojic acid [2]. |
| Kojic Acid (Reference) | Docking Score: ≈ -16.5 [1] / Free energy of binding: -5.7 kcal/mol [2] | Used as a standard reference inhibitor in multiple studies [1] [2] [3]. |
The methodologies below are standard for determining the kinetic parameters and inhibitory activity of tyrosinase inhibitors. You can adapt these protocols to characterize this compound.
Enzyme Kinetics Assay (Km and Vmax Determination)
Inhibition Studies (Ki Determination)
The diagram below illustrates the logical workflow for characterizing a new tyrosinase inhibitor.
Given that the specific data for this compound is not publicly available, here are concrete steps you can take:
Since the specific Ki for Tyrosinase-IN-25 is unavailable, the established methodology for determining this value is consistent across tyrosinase inhibition studies. The core experimental workflow involves several key stages, as illustrated below.
The methodology for determining Ki is well-established [1] [2] [3]:
For context, here are the inhibition constants (Ki) and IC50 values for several well-characterized tyrosinase inhibitors. This data can serve as a benchmark for future comparisons with this compound.
| Inhibitor | Ki (µM) | IC50 (µM) | Inhibition Type | Experimental Notes |
|---|---|---|---|---|
| Kojic Acid [3] | 1.1 (Monophenolase) | 26.8 (Monophenolase) | Mixed | Mushroom tyrosinase; L-tyrosine substrate [3]. |
| 3.5 (Diphenolase) | 52.0 (Diphenolase) | |||
| Hydroquinone [3] | 40 (Monophenolase) | 32.0 (Monophenolase) | Competitive (Monophenolase) | Acts as a substrate in the presence of L-dopa or H2O2 [3]. |
| (E)-benzylidene-1-indanone (BID3) [5] | 2.4 | 0.034 (Monophenolase) | Mixed | Mushroom tyrosinase; L-DOPA substrate for Ki determination [5]. |
Given that the Ki for this compound is not publicly available, you may consider these approaches to acquire the data:
While your specific compound was not found, the search results reveal a strong consensus on the methods used to validate and exploit tyrosinase structures in drug discovery [1] [2] [3]. The following workflow integrates these established techniques into a coherent validation strategy for your AlphaFold model.
First, check the intrinsic quality metrics provided by AlphaFold itself [1]:
Tyrosinase has a conserved binuclear copper center critical for its function [4] [5]. Verify that your predicted model accurately represents this feature by cross-referencing with experimental data:
Use molecular docking to simulate how your inhibitor binds to the model, which is a standard practice for validation [1] [2] [3]. Key interactions to look for include:
Perform Molecular Dynamics (MD) simulations to evaluate the stability of the protein-inhibitor complex over time [2]. Key metrics to analyze are:
To objectively compare your model's performance, you can benchmark it against known experimental structures and computational models. The table below summarizes key data from recent literature.
| Validation Aspect | Experimental Benchmark (from search results) | Computational Benchmark/Protocol |
|---|---|---|
| Binding Affinity | Rhodanine-3-propionic acid (IC₅₀ = 0.735 mM); Lodoxamide; Cytidine 5′-phosphate [1] | Docking Score ≤ -8.5 kcal/mol considered strong [1] |
| Key Interactions | Metal coordination; π-π interactions with active site His residues [1] [3] | Presence of π-π with His367; H-bonds with Asn364, Glu345 [3] |
| Catalytic Site Geometry | Identical binding mode for mono-/di-phenols; flexible Cu-Cu distance (~4-5 Å) [4] | Check His-copper coordination; conserved water molecule for deprotonation [4] |
| Skin Permeability | Superior transdermal permeation vs. arbutin [1] | ADME analysis (e.g., in silico prediction of skin permeability) [2] |
For reproducibility, here are outlines of the key methodologies referenced from the search results:
The table below summarizes experimental data for various synthetic tyrosinase inhibitors, which can serve as benchmarks.
| Inhibitor Name | Class/Type | Assay Type | IC₅₀ Value | Inhibition Mechanism | Cell-Based Assay (Melanin Reduction) |
|---|
| Cinnamamide analogues [1] | Synthetic cinnamamide | Mushroom tyrosinase, L-DOPA substrate | Compound 4: 0.034 µM Compound 9: 0.23 µM Compound 14: 0.039 µM Compound 19: 0.041 µM | Not Specified | Yes (B16-F10 murine melanoma cells); compounds 4, 9, 14, 19 showed significant reduction. | | Carbothioamidopyrazoles [2] | Synthetic pyrazole derivative | Mushroom tyrosinase | Two compounds stronger than Kojic acid*; specific IC₅₀ not provided. | Binds to active site; interacts with His263, His259, and copper ions. | Not specified in results. | | Carboxylic Acids [3] | Carboxylic acids (e.g., 3-Phenyllactic acid) | Mushroom tyrosinase, L-DOPA substrate | 3.38 mM (L-Pyroglutamic acid) to 5.42 mM (Lactic acid) | L-Pyroglutamic acid: Competitive Others: Mixed-type | Yes (B16-F10 cells); dose-dependent reduction. |
*Kojic acid is a common reference inhibitor; its typical IC₅₀ values in mushroom tyrosinase assays range from ~5 to 40 µM [4] [2].
Here are the standard methodologies used to generate the data in the comparison table, which you can use to evaluate Tyrosinase-IN-25.
This is the primary method for directly measuring a compound's ability to inhibit the enzyme.
The following diagram illustrates the core enzymatic reaction at the heart of this assay and how inhibitors interfere.
This assay determines if the inhibitor can reduce melanin production in a live, relevant cell system.
The flowchart below outlines the key steps in this cellular assay.
To gain deeper insights into how an inhibitor works, researchers employ these advanced methods:
When evaluating this compound or any new inhibitor, please consider these points for a comprehensive assessment: